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Compound of Interest

Compound Name: 6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262 Get Quote

This guide provides a comprehensive technical overview of the molecular structure and

properties of 6-Amino-5-iodonicotinonitrile, a substituted pyridine derivative of interest to

researchers and professionals in drug discovery and development. By synthesizing available

data and leveraging established principles of organic chemistry, this document offers insights

into the compound's chemical identity, structural characteristics, and predicted reactivity.

Chemical Identity and Molecular Architecture
6-Amino-5-iodonicotinonitrile is a heterocyclic aromatic compound built upon a pyridine core.

This core structure is functionalized with three key substituents: an amino (-NH2) group at the

6-position, an iodine (-I) atom at the 5-position, and a nitrile (-CN) group at the 3-position.

Identifier Value Source

IUPAC Name
6-amino-5-iodopyridine-3-

carbonitrile
[1][2]

Synonyms 6-Amino-5-iodonicotinonitrile [1][3]

CAS Number 1187322-51-5 [1]

Molecular Formula C6H4IN3 [1][3]

Molecular Weight 245.02 g/mol [3]
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The spatial arrangement of these functional groups on the pyridine ring dictates the molecule's

electronic properties and, consequently, its chemical behavior. The electron-donating amino

group and the electron-withdrawing nitrile and iodo groups create a unique electronic

landscape across the aromatic system.

Molecular Structure Visualization:

Caption: 2D structure of 6-Amino-5-iodonicotinonitrile.

Spectroscopic Signature for Structural Verification
While a comprehensive, publicly available dataset of the spectra for 6-Amino-5-
iodonicotinonitrile is limited, we can predict the expected spectroscopic characteristics based

on its structure and data from analogous compounds. Commercial suppliers indicate the

availability of 1H NMR, 13C NMR, IR, and mass spectra for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic

protons on the pyridine ring and the protons of the amino group. The chemical shifts of the

ring protons will be influenced by the electronic effects of the substituents. The proton at the

2-position and the proton at the 4-position will likely appear as singlets or narrow doublets,

with their precise chemical shifts determined by the combined inductive and resonance

effects of the amino, iodo, and cyano groups. The amino protons will likely appear as a broad

singlet.

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six

carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring

will be significantly affected by the attached functional groups. The carbon bearing the cyano

group is expected to appear in the 115-120 ppm range, while the carbons attached to the

iodine and amino groups will also show characteristic shifts.

Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the

molecule. Key vibrational frequencies to expect include:
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N-H stretching: Characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to

the primary amine.

C≡N stretching: A sharp, intense absorption band around 2220-2260 cm⁻¹ for the nitrile

group.

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-I stretching: A weaker absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The nominal mass is

245 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the

molecular formula C6H4IN3. The fragmentation pattern would likely involve the loss of iodine,

the cyano group, and potentially HCN from the pyridine ring, providing further structural

evidence.

Synthesis and Reactivity Profile
Synthetic Pathways
A definitive, published synthetic route for 6-Amino-5-iodonicotinonitrile is not readily

available in the reviewed literature. However, its structure suggests a plausible synthesis could

be achieved through the iodination of 6-aminonicotinonitrile. This precursor, 6-

aminonicotinonitrile, is commercially available.[5] The iodination could likely be accomplished

using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride

(ICl). The amino group at the 6-position is an activating group and directs electrophilic

substitution to the ortho and para positions. In this case, the 5-position is electronically favored

for substitution.

Proposed Synthetic Workflow:

6-Aminonicotinonitrile Electrophilic Iodinating Agent
(e.g., NIS, ICl)

Reaction Appropriate Solvent
(e.g., DMF, CH3CN)

in 6-Amino-5-iodonicotinonitrileYields
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Caption: Proposed synthesis of 6-Amino-5-iodonicotinonitrile.

Predicted Chemical Reactivity
The reactivity of 6-Amino-5-iodonicotinonitrile is governed by the interplay of its functional

groups on the pyridine ring.

Amino Group: The primary amino group can act as a nucleophile and is susceptible to

reactions such as acylation, alkylation, and diazotization. It also strongly activates the

pyridine ring towards electrophilic aromatic substitution, although the ring is already

substituted.

Iodo Group: The iodine atom is a potential site for various transition-metal-catalyzed cross-

coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes 6-Amino-
5-iodonicotinonitrile a valuable building block for the synthesis of more complex molecules.

The C-I bond can also be subject to nucleophilic aromatic substitution, though generally,

halogens other than fluorine are less reactive as leaving groups in such reactions on pyridine

rings.[6]

Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic

acid or reduction to an amine under appropriate conditions.

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall

electron density of the ring is influenced by all three substituents, affecting its susceptibility to

further substitution reactions.

Three-Dimensional Structure and Solid-State
Properties
A published crystal structure for 6-Amino-5-iodonicotinonitrile was not found. However,

analysis of crystal structures of related aminopyridine and iodinated aromatic compounds can

provide insights into its likely solid-state conformation.[7][8] It is expected that the pyridine ring

is planar. In the solid state, intermolecular hydrogen bonding between the amino group of one

molecule and the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule is highly

probable. These interactions would play a significant role in the crystal packing and influence

physical properties such as melting point and solubility.
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Conclusion
6-Amino-5-iodonicotinonitrile is a multifunctional heterocyclic compound with a well-defined

chemical structure. While detailed experimental data on its properties are not extensively

published, its structure allows for reliable predictions of its spectroscopic characteristics and

chemical reactivity. The presence of amino, iodo, and nitrile functionalities makes it a versatile

intermediate for the synthesis of a wide range of more complex molecules, particularly in the

context of medicinal chemistry and materials science. Further experimental investigation into its

synthesis, reactivity, and solid-state structure would be a valuable contribution to the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1524262?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

